N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

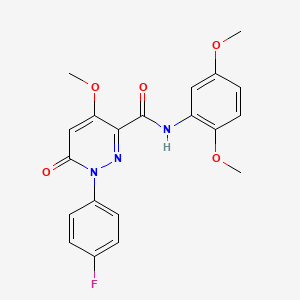

N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes methoxy, fluorophenyl, and pyridazine groups

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O5/c1-27-14-8-9-16(28-2)15(10-14)22-20(26)19-17(29-3)11-18(25)24(23-19)13-6-4-12(21)5-7-13/h4-11H,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUDVOIJJFSOOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

Formation of the Pyridazine Ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors under controlled conditions.

Introduction of Methoxy and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions, often using methoxy and fluorophenyl halides in the presence of a base.

Final Coupling and Purification: The final step involves coupling the intermediate compounds to form the desired product, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification methods to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, bases, acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- N-(2,5-dimethoxyphenyl)-N’-(4-fluorophenyl)urea

- (2,5-dimethoxyphenyl)(4-fluorophenyl)methanamine

Uniqueness

N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name highlights its unique features:

- IUPAC Name : N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide

- Molecular Formula : C20H18FN3O5

- Molecular Weight : 397.37 g/mol

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyridazine Ring : Achieved through the condensation of hydrazine derivatives with diketones.

- Introduction of Functional Groups : Methoxy and fluorophenyl groups are introduced via nucleophilic substitution reactions.

- Final Coupling and Purification : The intermediates are coupled to form the final product, followed by purification techniques such as recrystallization or chromatography.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound. The compound has shown promising results in inhibiting various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 27.6 | Induction of apoptosis and cell cycle arrest |

| A549 (Lung) | 30.0 | Inhibition of proliferation |

| HeLa (Cervical) | 25.0 | Disruption of mitochondrial function |

These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation through various mechanisms.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary results indicate:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC) : Ranges from 15 to 30 µg/mL across different strains.

The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The biological effects of this compound are believed to stem from its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It may bind to specific receptors that regulate cell growth and apoptosis.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) leading to cellular damage.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Study on Breast Cancer Cells : A study demonstrated that the compound significantly reduced the viability of MDA-MB-231 cells with an IC50 value indicating strong cytotoxicity.

- Antimicrobial Efficacy Study : Research indicated that this compound exhibited effective antimicrobial properties against both gram-positive and gram-negative bacteria.

Q & A

Basic: What are the critical steps in synthesizing N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide?

Answer:

The synthesis involves multi-step organic reactions, typically starting with condensation of fluorophenyl-substituted precursors with dihydropyridazine intermediates. Key steps include:

- Step 1: Formation of the dihydropyridazine core via cyclization under controlled pH (6–8) and temperature (60–80°C) .

- Step 2: Introduction of the 2,5-dimethoxyphenyl group via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ .

- Step 3: Methoxy group incorporation at the 4-position using methylating agents (e.g., CH₃I) under anhydrous conditions .

- Purification: Chromatography (e.g., silica gel or HPLC) is critical to isolate the target compound from by-products .

Basic: How can researchers validate the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl, methoxy groups) and dihydropyridazine ring conformation .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: What computational methods are recommended to predict the compound’s reactivity or biological interactions?

Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) models predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in substitution reactions .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina to prioritize experimental assays .

- Reaction Path Search Algorithms: Tools like GRRM or AFIR optimize synthetic routes by identifying low-energy pathways, reducing trial-and-error experimentation .

Advanced: How can researchers address contradictory data in biological assays (e.g., varying IC₅₀ values)?

Answer:

- Statistical Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., solvent polarity, assay pH) contributing to variability .

- Orthogonal Assays: Validate activity via complementary methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

- Meta-Analysis: Aggregate data from multiple studies to identify trends, adjusting for confounding factors like batch-to-batch purity differences .

Basic: What functional groups in this compound influence its solubility and bioavailability?

Answer:

- Methoxy Groups (-OCH₃): Enhance lipophilicity but reduce aqueous solubility; critical for membrane permeability .

- Fluorophenyl Substituent: Increases metabolic stability via C-F bond resistance to oxidative degradation .

- Carboxamide (-CONH): Facilitates hydrogen bonding with biological targets, improving target affinity .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

Answer:

- Process Analytical Technology (PAT): Monitor reactions in real-time using inline FTIR or Raman spectroscopy to adjust parameters dynamically .

- Membrane Separation Technologies: Purify intermediates efficiently (e.g., nanofiltration for solvent exchange) to minimize yield loss .

- Kinetic Modeling: Predict rate-limiting steps (e.g., cyclization) and optimize residence time in flow reactors .

Basic: Which spectroscopic techniques are most effective for tracking degradation products?

Answer:

- LC-MS/MS: Identify degradation products (e.g., hydrolyzed carboxamide) via fragmentation patterns .

- X-ray Crystallography: Resolve structural changes in degraded crystals, if crystallizable .

- Stability-Indicating HPLC: Develop gradient methods to separate degradation peaks under stressed conditions (e.g., heat, light) .

Advanced: How can researchers elucidate the compound’s mechanism of action in enzyme inhibition?

Answer:

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Kinetic Isotope Effects (KIE): Use deuterated substrates to identify rate-determining steps in enzymatic turnover .

- Cryo-EM or X-ray Crystallography: Resolve inhibitor-enzyme complexes at atomic resolution to map binding pockets .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .

- Waste Disposal: Segregate halogenated waste (fluorophenyl group) according to EPA guidelines .

- Emergency Procedures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for fluorinated compounds .

Advanced: How can machine learning improve the design of analogs with enhanced bioactivity?

Answer:

- QSAR Models: Train algorithms on datasets of structural analogs to predict bioactivity (e.g., pIC₅₀) and ADMET properties .

- Generative Chemistry: Use deep learning (e.g., GPT-Mol) to propose novel analogs with optimized substituents .

- Transfer Learning: Apply pre-trained models from public databases (e.g., ChEMBL) to accelerate lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.